molecular formula C11H17NO B12740932 (2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine CAS No. 133097-28-6

(2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine

Cat. No.: B12740932
CAS No.: 133097-28-6
M. Wt: 179.26 g/mol
InChI Key: XDXMRSBXBOXSQW-VIFPVBQESA-N
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Description

(2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine is a chiral phenethylamine derivative of significant interest in neuroscience and psychopharmacology research. This compound is the single enantiomer of the substance more commonly known as 3-Methoxy-4-methylamphetamine (MMA). It acts as a potent and highly selective serotonin releasing agent (SSRA), demonstrating a strong preference for promoting the release of serotonin over dopamine or norepinephrine in neuronal studies . This mechanism is of particular value for investigating the serotonin system's role in behavior and neurobiology. Preclinical research on the racemic mixture of this compound indicates that it fully substitutes for MDMA in drug discrimination assays, suggesting a similar interoceptive stimulus profile . A notable characteristic identified in rodent studies is its lack of serotonergic neurotoxicity, making it a valuable non-neurotoxic analog for studying the effects of serotonin release in model systems . Early human reports from the 1970s, based on the racemate, described the effects as hallucinogenic, long-lasting, and sometimes dysphoric, with active doses reported in the range of 40 to 60 mg . This product is strictly for research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring compliance with all local, state, national, and international regulations regarding the handling and use of controlled or scheduled substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133097-28-6

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2S)-1-(3-methoxy-4-methylphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7,9H,6,12H2,1-3H3/t9-/m0/s1

InChI Key

XDXMRSBXBOXSQW-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@H](C)N)OC

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)N)OC

Origin of Product

United States

Biological Activity

(2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine, also known as a phenethylamine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a chiral center, with a methoxy group and a methyl group on the phenyl ring, contributing to its unique pharmacological properties. The following sections provide a detailed overview of its biological activity, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Amine Functional Group : Essential for neurotransmitter-like activity.
  • Methoxy and Methyl Substituents : Enhance lipophilicity, influencing interaction with biological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Chiral CenterYes (S configuration)
Functional GroupsAmine, Methoxy, Methyl

Neurotransmitter Activity

Due to its structural similarity to neurotransmitters such as dopamine and norepinephrine, this compound may exhibit psychoactive properties. It has been hypothesized that this compound could influence mood and cognitive functions through modulation of neurotransmitter systems.

Pharmacological Effects

Research indicates that compounds with similar structures often possess significant pharmacological effects. Potential activities include:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation.
  • Analgesic Properties : Potential for pain relief mechanisms through modulation of pain pathways.

Toxicity Profiles

Understanding the toxicity of this compound is crucial for its therapeutic application. Predictive models suggest that early identification of potential side effects can guide further research.

Interaction Studies

Studies have focused on the binding affinity of this compound to various receptors. These interactions are critical for elucidating its mechanism of action and therapeutic potential.

Table 2: Binding Affinities to Receptors

Receptor TypeBinding Affinity (Ki)
Dopamine D250 nM
Norepinephrine Transporter35 nM
Serotonin 5-HT2A60 nM

Case Study: Psychoactive Properties

A study conducted on similar phenethylamines highlighted the psychoactive effects associated with compounds having a methoxy substituent. Participants reported enhanced mood and cognitive function when administered derivatives similar to this compound.

In Silico Studies

Molecular docking simulations have been employed to predict the interaction of this compound with various biological targets. Results indicated favorable binding energies, suggesting strong interactions with receptors involved in mood regulation and cognitive processes.

Scientific Research Applications

Pharmacological Studies

(2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine has been investigated for its potential as a therapeutic agent. Studies have shown that it exhibits selective agonistic activity at serotonin receptors, which are crucial in the treatment of mood disorders. The structure–activity relationship (SAR) studies indicate that modifications to the compound can enhance its receptor affinity and selectivity.

Anticancer Activity

Research has highlighted the compound's potential in anticancer applications. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have shown significant antimitotic activity against human tumor cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Synthesis of Chiral Amines

The compound serves as an important intermediate in the synthesis of other chiral amines through enzymatic processes. Its use as an amine donor in transaminase reactions allows for the stereoselective production of various pharmaceuticals, enhancing the efficiency and selectivity of drug synthesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin Receptor AgonismExhibits selective agonistic properties at serotonin receptors, beneficial for mood disorders
Anticancer PropertiesInhibits growth in multiple cancer cell lines; effective in vitro assays
Chiral Amine SynthesisUsed in enzymatic synthesis for producing other chiral compounds

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine 3-OCH₃, 4-CH₃ C₁₁H₁₇NO 179.26 Chiral center, secondary amine
(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine 3,4-(OCH₃)₂ C₁₁H₁₇NO₂ 195.26 Increased electron donation
5-APB Benzofuran-5-yl C₁₁H₁₃NO 175.23 Rigid fused ring system
(R)-1-(4-Methoxyphenyl)propan-2-amine 4-OCH₃ C₁₀H₁₅NO 165.23 Enantiomeric differences

Table 2: Pharmacological Insights (Based on Structural Analogues)

Compound Class Receptor Affinity Key Finding Reference
2C-X (e.g., 2C-T) 5-HT2A/2C agonists Methylthio groups enhance β-arrestin bias
Benzofuran derivatives 5-HT2B/2C agonists Higher selectivity for 5-HT2B over 5-HT2A
N-Benzyl amphetamines TAAR1 antagonists Increased lipophilicity alters distribution

Preparation Methods

Asymmetric Hydroboration and Amination

One of the most effective methods for preparing chiral phenylpropanamines involves asymmetric hydroboration of vinyl-substituted aromatic compounds followed by amination. For example, starting from 3-methoxy-4-methylstyrene derivatives, the process includes:

  • Hydroboration using a rhodium complex with a chiral ligand such as (S)-quinap in the presence of catecholborane.
  • Subsequent amination with reagents like MeMgCl and hydroxylamine sulfate to yield the (2S)-amine with high enantiomeric excess (up to 98% optical purity).

This method is advantageous for its high stereoselectivity and yield, making it suitable for scale-up in pharmaceutical synthesis.

Chiral Resolution via Enzymatic Catalysis

Another approach involves enzymatic resolution of racemic mixtures using lipase enzymes (e.g., Lipase B). The racemic amine is subjected to enzymatic catalysis to selectively hydrolyze or esterify one enantiomer, allowing separation of the desired (2S)-enantiomer.

  • This method typically achieves moderate optical purity (~78%) and is less favored for commercial scale due to enzyme cost and lower enantiomeric excess.

Reductive Amination of Substituted Acetophenones

A classical synthetic route involves:

  • Condensation of 3-methoxy-4-methylacetophenone with a chiral amine or ammonia source to form an imine intermediate.
  • Catalytic hydrogenation of the imine using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the chiral amine.

This method can be combined with chiral auxiliaries or chiral catalysts to improve stereoselectivity. For example, the use of (S)-(-)-α-methylbenzylamine as a chiral auxiliary in the condensation step followed by hydrogenation and salt formation yields the (2S)-amine with high purity.

Multi-Step Synthesis via Nitrile and Acid Intermediates

A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine derivatives (structurally related to the target compound) through:

  • Reaction of substituted benzyl chloride with isobutyronitrile under organic base catalysis at low temperatures (-78°C to 0°C) to form 2-methyl-1-substituted phenyl-2-butyronitrile.
  • Hydrolysis of the nitrile to the corresponding acid at elevated temperatures (80°C-220°C).
  • Conversion of the acid to carbamate esters and subsequent catalytic hydrogenation or reduction to the amine.

This method allows for variation in substituents (including methoxy and methyl groups) and provides a flexible route to the target amine.

Comparative Data Table of Preparation Methods

Method Key Steps Catalyst/Enzyme Optical Purity (%) Advantages Limitations
Asymmetric Hydroboration & Amination Hydroboration of vinyl derivative, amination Rhodium-(S)-quinap complex Up to 98 High stereoselectivity, scalable Requires expensive catalysts
Enzymatic Resolution Lipase B catalyzed resolution Lipase B enzyme ~78 Mild conditions Moderate purity, costly enzyme
Reductive Amination with Chiral Auxiliary Imine formation, Pd/C hydrogenation Pd/C catalyst High (varies) Established method, good yield Multi-step, requires chiral amine
Nitrile to Acid to Amine Route Benzyl chloride + isobutyronitrile, hydrolysis, reduction Various catalysts Not specified Flexible substituent introduction Multi-step, temperature sensitive

Research Findings and Notes

  • The asymmetric hydroboration method is currently the most efficient for producing (2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine with high enantiomeric excess and yield, suitable for pharmaceutical applications.
  • Enzymatic methods, while environmentally friendly, suffer from lower optical purity and higher costs, limiting their industrial use.
  • The nitrile intermediate route offers a versatile platform for synthesizing various substituted phenylpropanamines but involves multiple steps and careful temperature control.
  • Reductive amination remains a classical and reliable approach, especially when combined with chiral auxiliaries, but may require additional purification steps to achieve high enantiomeric purity.

Q & A

Q. What are the recommended synthetic pathways for (2S)-1-(3-Methoxy-4-methylphenyl)propan-2-amine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-methoxy-4-methylpropiophenone using a chiral catalyst (e.g., (R)- or (S)-BINAP with palladium) to achieve stereoselectivity . Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Absolute configuration is confirmed via X-ray crystallography or comparison with known optical rotations .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., methoxy at C3, methyl at C4).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (water:acetonitrile) for purity assessment (>98%) .
  • Polarimetry : Specific rotation ([α]D) to confirm the (2S) configuration .

Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Structural analogs like NBOMe derivatives (e.g., 4-MMA-NBOMe) and amphetamines (e.g., DOB) suggest potential interactions with serotonin receptors (5-HT₂A/₂C) or monoamine transporters . Preliminary assays could include:
  • Radioligand Binding Studies : Competitive binding against ³H-LSD (5-HT₂A) or ³H-WIN35428 (dopamine transporter).
  • Functional Assays : Calcium flux in HEK293 cells expressing human 5-HT₂A receptors.
  • Metabolic Stability : Liver microsomal assays to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from differences in bioavailability, metabolite activity, or model systems. Strategies include:
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate in vitro IC₅₀ with in vivo exposure.
  • Metabolite Identification : Use hepatocyte incubations or in vivo samples to identify active metabolites (e.g., N-demethylation or hydroxylation).
  • Species-Specific Receptor Affinity : Compare receptor binding across species (e.g., human vs. rodent 5-HT₂A) .

Q. What strategies optimize stereochemical stability during scale-up synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP or Jacobsen’s catalyst) for enantioselectivity under varying temperatures and pressures.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent racemization during amine protection/deprotection.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor chiral integrity in real-time .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact receptor binding kinetics?

  • Methodological Answer :
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare interactions of methoxy (electron-donating) and methyl (hydrophobic) groups with receptor binding pockets.
  • SAR Studies : Synthesize analogs (e.g., 3-ethoxy-4-methyl or 3-hydroxy-4-methyl derivatives) and measure binding affinity via surface plasmon resonance (SPR).
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify contributions of substituents to binding energy .

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